![molecular formula C19H22N2 B1450623 2-Bencil-5-feniloctahidropirrolo[3,4-c]pirrol CAS No. 861923-83-3](/img/structure/B1450623.png)

2-Bencil-5-feniloctahidropirrolo[3,4-c]pirrol

Descripción general

Descripción

Synthesis Analysis

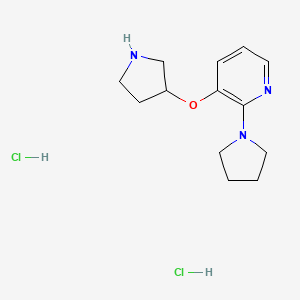

Pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to give a pyrrole . Recent advances in the synthesis of pyrroles by multicomponent reactions have been reported . For instance, Tamaddon and coworkers developed a three-component reaction for the synthesis of 2,3,4,5-tetrasubstituted pyrroles .Molecular Structure Analysis

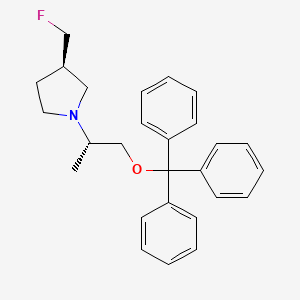

The molecular formula of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is C19H22N2, and its molecular weight is 278.4 g/mol.Chemical Reactions Analysis

Pyrrole derivatives can be synthesized from dienyl azides at room temperature using ZnI2 or Rh2(O2CC3F7)4 as catalysts . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Physical And Chemical Properties Analysis

Pyrrole is a very weak base with a pKa of about -3.8 and its protonation results in the loss of aromatic property. Both –NH– and –CH– protons of pyrrole are moderately acidic and can be deprotonated with strong bases rendering the pyrrole nucleophilic .Aplicaciones Científicas De Investigación

Enfermedades Neurodegenerativas

2-Bencil-5-feniloctahidropirrolo[3,4-c]pirrol: se ha identificado como un posible agente terapéutico en el tratamiento de enfermedades neurodegenerativas. Su capacidad de interactuar con los receptores sigma-2, que están implicados en la patofisiología de la enfermedad de Alzheimer, lo convierte en un candidato para prevenir el impacto sinaptotóxico de los oligómeros Aβ en las neuronas .

Investigación sobre el Cáncer

La interacción de este compuesto con los receptores sigma-2 también lo vincula a la investigación sobre el cáncer. Los receptores sigma-2 se sobreexpresan en algunos tipos de células cancerosas, y dirigirse a ellos puede llevar a la inducción de la muerte celular en células malignas, ofreciendo una vía para el desarrollo de terapias contra el cáncer .

Manejo del Dolor

En el campo del manejo del dolor, This compound muestra promesa debido a su interacción con los receptores sigma-2. Estos receptores juegan un papel en el dolor neuropático, y la modulación de su actividad podría conducir a nuevos medicamentos para aliviar el dolor .

Trastornos Psiquiátricos

Los ligandos del receptor sigma-2, incluido This compound, se están explorando por su potencial para tratar trastornos psiquiátricos como la esquizofrenia. La modulación de estos receptores podría afectar los sistemas de neurotransmisores involucrados en el trastorno .

Lesión Cerebral Traumática

La investigación sobre el tratamiento de la lesión cerebral traumática (TBI) incluye la exploración de los receptores sigma-2 como un objetivo. This compound puede ayudar a mitigar los efectos de la TBI al influir en la actividad de los receptores .

Adicción a las Drogas

El papel del compuesto en la vía del receptor sigma-2 también se extiende al estudio de la adicción a las drogas. Al afectar la actividad del receptor, podría ofrecer información sobre el desarrollo de tratamientos para la adicción .

Homeostasis del Colesterol

Los receptores sigma-2 están involucrados en la homeostasis del colesterol dentro del retículo endoplásmico y los lisosomas. This compound podría usarse para estudiar los mecanismos de regulación del colesterol y las enfermedades relacionadas .

Enfermedad de Niemann-Pick

Por último, la interacción del compuesto con los receptores sigma-2, que están relacionados con la enfermedad de Niemann-Pick, un trastorno de almacenamiento lisosomal, sugiere su uso potencial en la investigación de enfoques terapéuticos para esta condición .

Safety and Hazards

Direcciones Futuras

The therapeutic utility of σ2 ligands, which include compounds like 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole, is under investigation in numerous laboratories and ongoing clinical trials . These compounds have been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .

Mecanismo De Acción

Target of Action

Similar compounds such as 2-benzylpyrroles and 2-benzoylpyrroles have been shown to act as uncouplers of oxidative phosphorylation . This suggests that 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole may also target the mitochondrial electron transport chain.

Mode of Action

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole, like other pyrrole derivatives, is expected to interact with its targets by uncoupling oxidative phosphorylation . This process disrupts the normal flow of electrons through the electron transport chain in mitochondria, leading to a decrease in ATP production .

Biochemical Pathways

The compound’s action on the mitochondrial electron transport chain affects the biochemical pathway of oxidative phosphorylation . This disruption leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy .

Pharmacokinetics

Similar compounds have been noted for their high lipophilicity , which can influence their absorption and distribution within the body.

Result of Action

The primary result of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole’s action is a decrease in ATP production due to the disruption of oxidative phosphorylation . This can lead to a lack of energy within the cell, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can be influenced by various environmental factors. For instance, the compound’s high lipophilicity suggests that it may be more effective in lipid-rich environments.

Análisis Bioquímico

Biochemical Properties

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. Additionally, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can form complexes with proteins, affecting their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole may alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole involves its binding interactions with various biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity. For instance, it may inhibit the activity of proteases, preventing the degradation of specific proteins. Additionally, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can interact with transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding how this compound exerts its effects at the cellular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound may also interact with cofactors, such as NADH or FAD, influencing metabolic flux and the levels of specific metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, facilitating its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria may affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein folding and processing .

Propiedades

IUPAC Name |

2-benzyl-5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-3-7-16(8-4-1)11-20-12-17-14-21(15-18(17)13-20)19-9-5-2-6-10-19/h1-10,17-18H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRZIWUMJJIJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)

![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)

![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)

amine](/img/structure/B1450563.png)